tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate
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Overview
Description
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate: is an organic compound characterized by a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxy and phenyl substituent
Preparation Methods
The synthesis of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or other transition metals to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring safety and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenyl groups on the cyclobutyl ring can participate in hydrogen bonding and hydrophobic interactions, respectively, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
tert-Butyl N-[(1s,3s)-3-aminocyclohexyl]carbamate:
tert-Butyl carbamate: A simpler compound without the cyclobutyl ring, used primarily as a protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-12-9-15(18,10-12)11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBYFVELSYNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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